molecular formula C23H18N2O3 B11659240 3-(4-hydroxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one

3-(4-hydroxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B11659240
M. Wt: 370.4 g/mol
InChI Key: VEYSWNACDKGIBS-OVCLIPMQSA-N
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Description

3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyl and methoxy functional groups attached to a quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the quinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a quinazolinone ketone derivative.

    Reduction: Formation of a fully reduced quinazolinone.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-HYDROXYPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C23H18N2O3/c1-28-19-13-6-16(7-14-19)8-15-22-24-21-5-3-2-4-20(21)23(27)25(22)17-9-11-18(26)12-10-17/h2-15,26H,1H3/b15-8+

InChI Key

VEYSWNACDKGIBS-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O

Origin of Product

United States

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